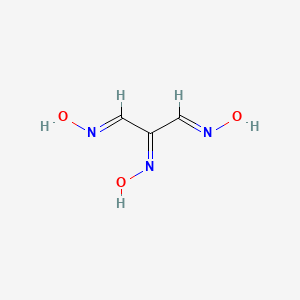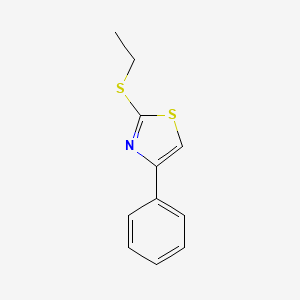
Thiazole, 2-(ethylthio)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole, 2-(ethylthio)-4-phenyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole, 2-(ethylthio)-4-phenyl- can be achieved through several methods. One common approach involves the cyclization of α-oxodithioesters with ethyl isocyanoacetate in the presence of a base such as potassium hydroxide (KOH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in ethanol . Another method includes the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform to yield 5-arylthiazoles, which can be further functionalized at the 2-position .
Industrial Production Methods
Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Thiazole, 2-(ethylthio)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and diazonium salts are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives.
Scientific Research Applications
Thiazole, 2-(ethylthio)-4-phenyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Thiazole derivatives exhibit significant antibacterial, antifungal, and antiviral activities.
Industry: Thiazole derivatives are used in the development of dyes, pigments, and agrochemicals.
Mechanism of Action
The exact mechanism of action of thiazole, 2-(ethylthio)-4-phenyl- depends on its specific application. Generally, thiazole derivatives interact with various molecular targets, including enzymes and receptors, to exert their biological effects. For example, they may inhibit bacterial enzymes or interfere with DNA replication in cancer cells.
Comparison with Similar Compounds
Thiazole, 2-(ethylthio)-4-phenyl- can be compared with other thiazole derivatives such as:
- Thiazole, 2-(methylthio)-4-phenyl-
- Thiazole, 2-(ethylthio)-4-methyl-
- Thiazole, 2-(phenylthio)-4-phenyl-
These compounds share similar structural features but differ in the substituents attached to the thiazole ring. The presence of different substituents can significantly influence their chemical reactivity and biological activities .
Properties
CAS No. |
5316-74-5 |
|---|---|
Molecular Formula |
C11H11NS2 |
Molecular Weight |
221.3 g/mol |
IUPAC Name |
2-ethylsulfanyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C11H11NS2/c1-2-13-11-12-10(8-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
KGLVHCYZWWKBRE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



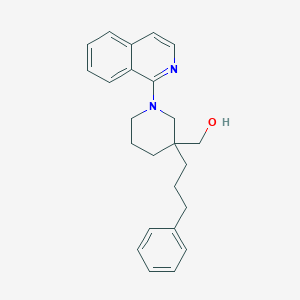

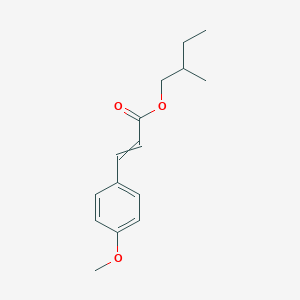

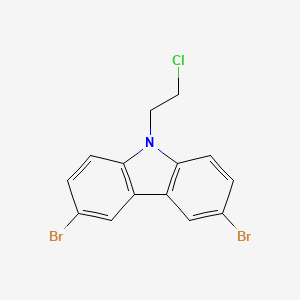
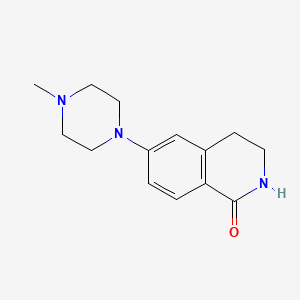
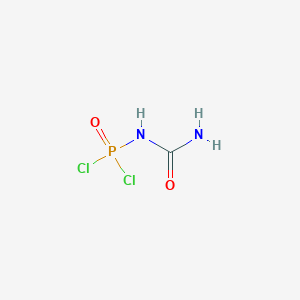
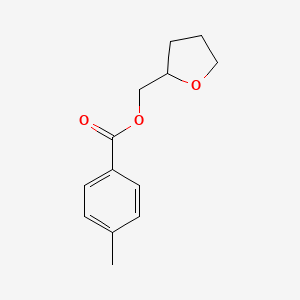
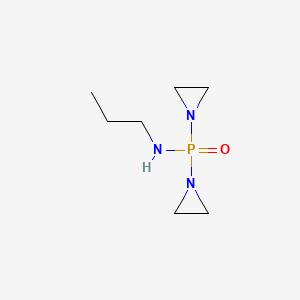
![3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide](/img/structure/B14750526.png)
![2-[[2-Amino-2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B14750530.png)
![6-[(3-Fluorobenzyl)sulfanyl]-9-(2-methylpropyl)-9h-purin-2-amine](/img/structure/B14750532.png)
